![molecular formula C11H13N3O B2467755 1-[(4-metoxifenil)metil]-1H-pirazol-3-amina CAS No. 1003011-46-8](/img/structure/B2467755.png)
1-[(4-metoxifenil)metil]-1H-pirazol-3-amina
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of similar compounds can be elucidated using techniques such as single-crystal X-ray diffraction . Additionally, spectroscopic techniques like FT-IR, UV–visible, 1H NMR, and HRMS can be used for characterization .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the boiling point, density, and solubility can be determined experimentally .
Mecanismo De Acción
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine is not fully understood, but it has been suggested that 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine may exert its biological activity through the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and neurodegenerative diseases. 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins that play a role in cancer metastasis.
Biochemical and Physiological Effects:
1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammatory cytokines, the induction of apoptosis in cancer cells, the reduction of oxidative stress, and the improvement of insulin sensitivity. 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine has several advantages for lab experiments, including its relatively simple synthesis method, its low toxicity, and its potential applications in various fields. However, there are also limitations to the use of 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine in lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine, including the optimization of its synthesis method, the identification of its molecular targets and signaling pathways, and the evaluation of its potential as a therapeutic agent for various diseases. 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine may also be studied for its potential use as a drug delivery system or as a scaffold for the design of novel chemical compounds with improved biological activity. Additionally, the development of new analytical methods for the detection and quantification of 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine in biological samples may facilitate its use in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
Química medicinal y descubrimiento de fármacos
El grupo 1,2,3-triazol actúa como un andamiaje versátil en química medicinal. Los investigadores han explorado derivados de este compuesto por sus actividades anti-VIH, antituberculosas, antivirales, antibacterianas y anticancerígenas . El anillo de pirazol, un componente heterocíclico significativo, está presente en varios fármacos con diversos perfiles farmacológicos. Estos fármacos incluyen agentes antiinflamatorios, analgésicos, vasodilatadores y antidepresivos. Además, los compuestos basados en pirazol muestran promesa en el tratamiento del cáncer, el manejo de la obesidad y la citoprotección .
Agentes antimicrobianos y antifúngicos
Las hidrazonas, como nuestro compuesto de interés, exhiben propiedades antimicrobianas y antifúngicas. Pueden servir como agentes potenciales contra diversos patógenos. Los investigadores han investigado su eficacia en la lucha contra las infecciones bacterianas y fúngicas .
Propiedades antiinflamatorias y analgésicas
El anillo de pirazol contribuye a los efectos antiinflamatorios y analgésicos. Los compuestos que contienen este anillo han sido estudiados por su capacidad para aliviar el dolor y reducir la inflamación .
Vasodilatadores y aplicaciones cardiovasculares
Ciertos derivados de pirazol actúan como vasodilatadores, ayudando a dilatar los vasos sanguíneos. Estos compuestos encuentran relevancia en la medicina cardiovascular, donde pueden ayudar a controlar la presión arterial y mejorar el flujo sanguíneo .
Potencial anticancerígeno
Dadas las diversas propiedades farmacológicas de los compuestos que contienen pirazol, los investigadores han explorado su potencial en la terapia contra el cáncer. Si bien se necesitan más estudios, estos compuestos podrían desempeñar un papel en la inhibición del crecimiento tumoral o en la mejora de los tratamientos existentes .
Efectos citoprotectores
Los derivados de pirazol se han investigado por sus propiedades citoprotectoras. Pueden ayudar a proteger las células del daño causado por el estrés oxidativo, la inflamación u otros factores dañinos .
Safety and Hazards
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXDPVYHYSEUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

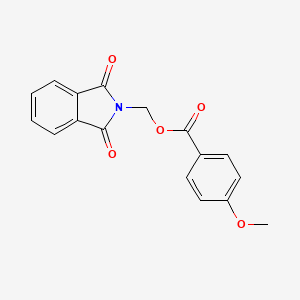

![1-(3-{[(4-fluorophenyl)sulfonyl]amino}pyridin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2467677.png)
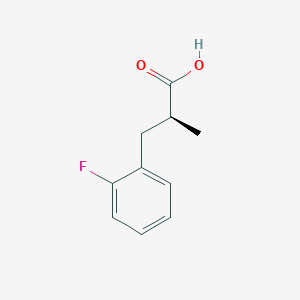
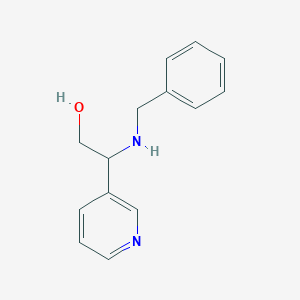
![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-((E)-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethoxy)acetamide](/img/structure/B2467682.png)
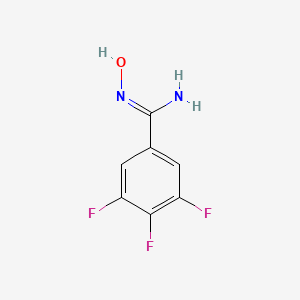

![N-[2-(4-Chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2467686.png)



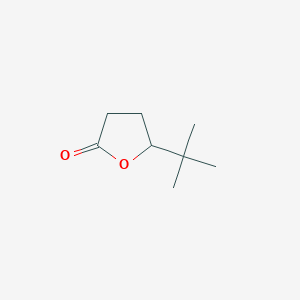
![5-[(3,4-dimethylphenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2467694.png)